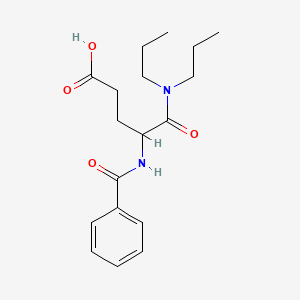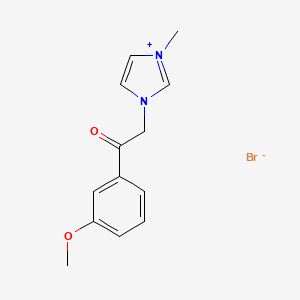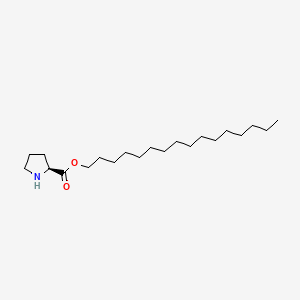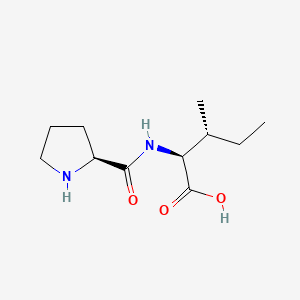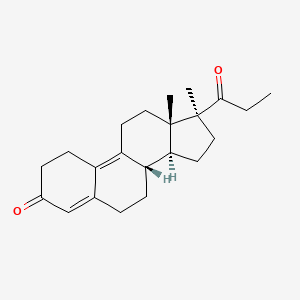
ハロペリドール還元体
概要
説明
ヒドロキシハロペリドールは、広く使用されている抗精神病薬であるハロペリドールの代謝物です。ハロペリドールは、統合失調症、急性精神病、その他の重度の行動障害の治療における有効性で知られています。 ヒドロキシハロペリドールは、ハロペリドール中のブチロフェノンカルボニル基をカルビノール基に還元することで生成されます .
科学的研究の応用
Hydroxyhaloperidol has several scientific research applications:
Chemistry: Used as a reference compound in the study of haloperidol metabolism and its derivatives.
Biology: Investigated for its role in the metabolic pathways of haloperidol and its effects on biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of psychiatric disorders.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
作用機序
ヒドロキシハロペリドールは、主に脳内のドーパミン受容体との相互作用を通じて作用を発揮します。ドーパミンD2受容体のアンタゴニストとして作用し、ドーパミンの作用を阻害することで、精神病症状を軽減します。 このメカニズムは、ハロペリドールに似ていますが、ヒドロキシハロペリドールは、全体的な効果に影響を与える可能性のある異なる薬物動態的特性を持っている可能性があります .
類似の化合物との比較
類似の化合物
ハロペリドール: ヒドロキシハロペリドールが由来する親化合物。
還元されたハロペリドール: 異なる還元経路によって生成されるハロペリドールの別の代謝物。
クロルプロマジン: 異なる化学構造ですが、同様の治療効果を持つ、もう1つの典型的な抗精神病薬
独自性
ヒドロキシハロペリドールは、その特定の代謝経路と、ハロペリドールの代謝における中間体としての役割においてユニークです。 その独特の薬物動態的特性とドーパミン受容体との相互作用により、ハロペリドールとその代謝物の全体的な薬理学を理解するための重要な化合物となっています .
生化学分析
Biochemical Properties
Reduced haloperidol interacts with various enzymes and proteins. The enzymes involved in the biotransformation of haloperidol to reduced haloperidol include cytochrome P450 (CYP), carbonyl reductase, and uridine diphosphoglucose glucuronosyltransferase . In studies of CYP-mediated disposition in vitro, CYP3A4 is the major isoform responsible for the metabolism of haloperidol in humans .
Cellular Effects
Some studies suggest that elevated plasma concentrations of reduced haloperidol or high ratios of reduced haloperidol to haloperidol may be associated with a diminished therapeutic response to haloperidol in schizophrenic patients . This suggests that reduced haloperidol may influence cell function, possibly through its interactions with dopamine receptors .
Molecular Mechanism
It is known that reduced haloperidol can be reconverted back to the parent drug, haloperidol . This suggests that reduced haloperidol may exert its effects at the molecular level through its interactions with the same biomolecules as haloperidol, potentially including dopamine receptors .
Temporal Effects in Laboratory Settings
It is known that the interconversion process largely favors the reduction of haloperidol to reduced haloperidol, but not vice versa . This suggests that the effects of reduced haloperidol may change over time, possibly due to its conversion back to haloperidol .
Dosage Effects in Animal Models
Studies have shown that haloperidol and its metabolites, including reduced haloperidol, display preferential activity at sigma receptors compared to dopamine D-2 receptors .
Metabolic Pathways
Reduced haloperidol is involved in the metabolic pathways of haloperidol. The greatest proportion of the intrinsic hepatic clearance of haloperidol is by glucuronidation, followed by the reduction of haloperidol to reduced haloperidol and by CYP-mediated oxidation .
Transport and Distribution
It is known that reduced haloperidol can be reconverted back to haloperidol , suggesting that it may be transported and distributed similarly to haloperidol.
Subcellular Localization
Given that reduced haloperidol can be reconverted back to haloperidol , it may be localized in the same subcellular compartments as haloperidol.
準備方法
合成経路と反応条件
ヒドロキシハロペリドールは、ハロペリドールの還元によって合成することができます。還元プロセスには、一般的に、制御された条件下で、水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。 反応は、メタノールまたはエタノールなどの適切な溶媒中で、カルボニル基をヒドロキシル基に完全に還元するために特定の温度で行われます .
工業生産方法
工業的な設定では、ヒドロキシハロペリドールの生産には、同様の還元剤を使用した大規模な還元プロセスが含まれます。プロセスは、収率と純度が最適化されており、温度、溶媒、反応時間などの反応パラメーターを慎重に制御します。 製品は、その後、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度のヒドロキシハロペリドールが得られます .
化学反応の分析
反応の種類
ヒドロキシハロペリドールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシハロペリドールは、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、ハロペリドールに戻すことができます。
置換: ヒドロキシハロペリドールのヒドロキシル基は、適切な試薬を使用して他の官能基で置き換えることができる置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
置換: 目的の置換に応じて、さまざまな求核剤および求電子剤。
生成される主な生成物
酸化: ハロペリドール。
置換: ヒドロキシハロペリドールのさまざまな置換誘導体。
還元: さらに還元された代謝物.
科学研究の応用
ヒドロキシハロペリドールは、いくつかの科学研究に応用されています。
化学: ハロペリドールの代謝とその誘導体の研究における基準化合物として使用されています。
生物学: ハロペリドールの代謝経路における役割とその生物系への影響について調査されています。
医学: 精神障害の治療における薬物動態と薬力学について研究されています。
類似化合物との比較
Similar Compounds
Haloperidol: The parent compound from which hydroxyhaloperidol is derived.
Reduced Haloperidol: Another metabolite of haloperidol formed through a different reduction pathway.
Chlorpromazine: Another typical antipsychotic with a different chemical structure but similar therapeutic effects
Uniqueness
Hydroxyhaloperidol is unique in its specific metabolic pathway and its role as an intermediate in the metabolism of haloperidol. Its distinct pharmacokinetic properties and interactions with dopamine receptors make it an important compound for understanding the overall pharmacology of haloperidol and its metabolites .
特性
IUPAC Name |
4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZBBTJFOIOEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929321 | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34104-67-1, 136271-60-8 | |
| Record name | 4-(4-Chlorophenyl)-α-(4-fluorophenyl)-4-hydroxy-1-piperidinebutanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34104-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyhaloperidol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034104671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIHYDROHALOPERIDOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9M1Q7KW8U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

